

# UCPH-102: An In-depth Technical Guide to a Selective EAAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **UCPH-102**, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). The information is intended for researchers and professionals involved in neuroscience drug discovery and development.

### **Chemical Structure and Properties**

**UCPH-102** is a potent and selective, non-competitive allosteric inhibitor of EAAT1. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **UCPH-102** 



| Property          | Value                                                                                               |  |
|-------------------|-----------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |  |
| Molecular Formula | C27H22N2O3                                                                                          |  |
| Molecular Weight  | 422.48 g/mol                                                                                        |  |
| CAS Number        | 1118460-77-7                                                                                        |  |
| Appearance        | White to off-white solid                                                                            |  |
| Solubility        | Soluble in DMSO (25 mM)[1]                                                                          |  |

## **Biological Activity and Selectivity**

**UCPH-102** is a highly selective inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1), also known as GLAST in its rodent ortholog. Its inhibitory activity has been characterized using various in vitro assays.

Table 2: In Vitro Inhibitory Activity of UCPH-102 against EAAT Subtypes

| Transporter<br>Subtype | IC50 (μM)             | Κ <sub>ι</sub> (μΜ) | Assay Type                |
|------------------------|-----------------------|---------------------|---------------------------|
| EAAT1 (human)          | 0.42[1]               | 0.17 ± 0.02         | Whole-cell patch clamp[2] |
| EAAT2 (human)          | >300[1]               | -                   | Not specified             |
| EAAT3 (human)          | >300[1]               | -                   | Not specified             |
| EAAT4 (human)          | Negligible inhibition | -                   | Whole-cell patch clamp    |
| EAAT5 (human)          | Negligible inhibition | -                   | Whole-cell patch clamp    |



**UCPH-102** exhibits a remarkable selectivity for EAAT1 over other EAAT subtypes.[1][2] This selectivity makes it a valuable tool for studying the specific roles of EAAT1 in physiological and pathological processes.

#### **Mechanism of Action: Allosteric Inhibition**

**UCPH-102** functions as a non-competitive, allosteric inhibitor of EAAT1.[2] Unlike competitive inhibitors that bind to the glutamate binding site, **UCPH-102** binds to a distinct site located in the trimerization domain of the transporter.[2][3]

This allosteric binding "glues" the transport domain to the scaffold domain of the EAAT1 protein, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for glutamate translocation across the cell membrane.[4]

The following diagram illustrates the proposed mechanism of allosteric inhibition of EAAT1 by **UCPH-102**.





Click to download full resolution via product page

Caption: Mechanism of EAAT1 inhibition by UCPH-102.

#### **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize **UCPH-102**.

#### **Whole-Cell Patch Clamp Electrophysiology**

This technique is used to measure the ion currents associated with EAAT1 activity and the inhibitory effect of **UCPH-102**.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human EAAT1.
- · Recording Configuration: Whole-cell voltage clamp.
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, adjusted to pH 7.4.
- Internal Solution (in mM): 130 CsCl, 10 NaCl, 2 MgCl<sub>2</sub>, 10 HEPES, 10 EGTA, adjusted to pH
  7.2.
- Procedure:
  - HEK293 cells expressing EAAT1 are patched with a glass micropipette.
  - A holding potential of -70 mV is applied.
  - Glutamate (agonist) is applied to elicit an inward current mediated by EAAT1.
  - UCPH-102 is co-applied with glutamate at various concentrations to determine the concentration-dependent inhibition of the EAAT1-mediated current.
  - IC<sub>50</sub> and K<sub>i</sub> values are calculated from the concentration-response curves.

#### [3H]-D-Aspartate Uptake Assay



This radioligand uptake assay is a common method to assess the functional activity of glutamate transporters.

- Cell Line: HEK293 cells stably expressing human EAAT1.
- Radioligand: [3H]-D-Aspartate (a transportable substrate for EAATs).
- Incubation Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
- Procedure:
  - Cells are seeded in 96-well plates.
  - On the day of the experiment, cells are washed with the incubation buffer.
  - Cells are pre-incubated with varying concentrations of UCPH-102 or vehicle for a specified time (e.g., 10 minutes).
  - [3H]-D-Aspartate is added to initiate the uptake reaction.
  - Uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
  - The uptake is terminated by rapid washing with ice-cold buffer.
  - Cells are lysed, and the amount of intracellular [<sup>3</sup>H]-D-Aspartate is quantified using liquid scintillation counting.
  - Inhibitory potency (IC<sub>50</sub>) is determined by analyzing the concentration-dependent reduction in radioligand uptake.

#### Structure-Activity Relationship (SAR)

Studies on analogues of UCPH-101 and **UCPH-102** have provided insights into the structural requirements for EAAT1 inhibition. Key findings from these studies indicate that the R configuration at the C4 position of the chromene core is essential for inhibitory activity.[5] Modifications to the substituents at the 7-position and the 4-position of the tetrahydro-4H-chromene scaffold have been explored to optimize potency and pharmacokinetic properties.[5]



The following diagram illustrates a general workflow for a structure-activity relationship study.



Click to download full resolution via product page

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

#### **Bioavailability and In Vivo Studies**

Unlike its close analog UCPH-101, **UCPH-102** is capable of crossing the blood-brain barrier.[1] Following oral administration in rats, **UCPH-102** has been detected in both plasma and the brain.[6] In vitro profiling against a panel of central nervous system targets has shown that **UCPH-102** is highly selective for EAAT1.[6]

This in-depth guide provides a solid foundation for understanding the significance of **UCPH-102** as a selective tool for investigating the role of EAAT1 in health and disease. Its unique mechanism of action and favorable pharmacokinetic properties compared to earlier inhibitors make it a valuable asset for the neuroscience research community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. UCPH102 | Selective EAAT1 transporter inhibitor | Hello Bio [hellobio.com]
- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved allosteric inhibition mechanism in SLC1 transporters PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UCPH-102: An In-depth Technical Guide to a Selective EAAT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611550#ucph-102-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com